5,7-Dinitrooxindole

Overview

Description

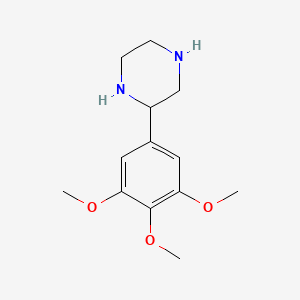

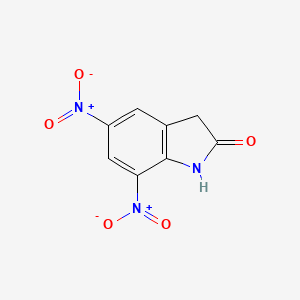

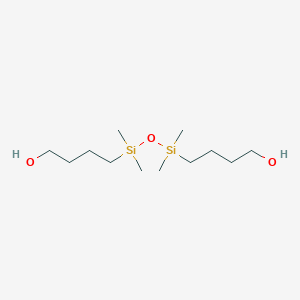

5,7-Dinitrooxindole is a chemical compound with the molecular formula C8H5N3O5 . It has a molecular weight of 223.14 and its IUPAC name is 5,7-dinitro-1,3-dihydro-2H-indol-2-one .

Molecular Structure Analysis

The molecular structure of 5,7-Dinitrooxindole consists of an indole ring which is nitrated at the 5 and 7 positions . The InChI code for the compound is 1S/C8H5N3O5/c12-7-2-4-1-5 (10 (13)14)3-6 (11 (15)16)8 (4)9-7/h1-3,9,12H .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dinitrooxindole are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

5,7-Dinitrooxindole has a predicted boiling point of 454.2±45.0 °C . It has a predicted density of 1.656±0.06 g/cm3 . The compound has a pKa value of 11.01±0.20 (Predicted) .Scientific Research Applications

Agricultural Enhancement

5,7-Dinitrooxindole and its derivatives show promising applications in agricultural science. A study by Mukhtorov et al. (2019) explored the biological activity of 5,7-dinitrobenzoxazole, a compound structurally related to 5,7-Dinitrooxindole, on tomato plants. This compound stimulated growth processes in tomato seeds, influencing the synthesis of mono- and polysaccharides, as well as regulating the content of ascorbic acid in tomato fruits. This implies potential for 5,7-Dinitrooxindole in enhancing the sowing properties and chemical characteristics of plants. The study also evaluated the toxicity of these substances, indicating a low level of toxicity which is crucial for agricultural applications (Mukhtorov et al., 2019).

Biomedical Research

In the realm of biomedical research, 5,7-Dinitrooxindole derivatives have been examined for their potential therapeutic effects. For instance, Bergman et al. (1999) studied 3,3,5,7-tetranitrooxindoles and their behavior towards various nucleophiles and electrophiles. The reactions produced salts that could be further transformed into indazoles, indoles, or benzoxazinones, depending on the substrate and conditions. This indicates the versatility of 5,7-Dinitrooxindole derivatives in synthesizing various biologically active compounds, which could have implications in drug development (Bergman et al., 1999).

Chemical Synthesis

In chemical synthesis, the structural characteristics of 5,7-Dinitrooxindole allow for various chemical transformations. The work by Reznichenko et al. (1974) demonstrated that 5,7-Dinitro derivatives, like 5,7-Dinitrooxindole, can be obtained through specific reactions and can be used to form other complex compounds. This research indicates the potential for 5,7-Dinitrooxindole in synthetic chemistry, especially in creating specialized organic molecules (Reznichenko et al., 1974).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5,7-Dinitrooxindole are currently unknown. The compound is a derivative of indole, a molecule that is known to interact with various receptors and enzymes in the body . .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, such as by binding to receptors or inhibiting enzymes . .

Biochemical Pathways

Indole and its derivatives are known to be involved in various biochemical pathways, including the metabolism of tryptophan . .

Result of Action

The molecular and cellular effects of 5,7-Dinitrooxindole’s action are currently unknown. Given that it is a derivative of indole, it may have similar effects as other indole derivatives, which can include antitumor, antibacterial, antiviral, or antifungal activities . .

properties

IUPAC Name |

5,7-dinitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIHEPCCFSIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378436 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dinitrooxindole | |

CAS RN |

30490-21-2 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)